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molecular formula NaClO3<br>ClNaO3 B1681040 Sodium chlorate CAS No. 7775-09-9

Sodium chlorate

Cat. No. B1681040
M. Wt: 106.44 g/mol
InChI Key: YZHUMGUJCQRKBT-UHFFFAOYSA-M
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Patent
US05792441

Procedure details

The production of chlorine dioxide at pulp mills involves two main steps. In a first step, sulfuric acid reacts with sodium chlorate to produce chloric acid and sodium sulfate by-product (Reaction 1). In a second step, the chloric acid is reduced to chlorine dioxide by reacting with a reducing agent such as methanol, sulphur dioxide, chloride or hydrogen peroxide (Reaction 2).
Name
chlorine dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl(=O)=O.[S:4](=[O:8])(=[O:7])([OH:6])[OH:5].[Cl:9]([O-:12])(=[O:11])=[O:10].[Na+:13]>>[Cl:9]([OH:12])(=[O:11])=[O:10].[S:4]([O-:8])([O-:7])(=[O:6])=[O:5].[Na+:13].[Na+:13] |f:2.3,5.6.7|

Inputs

Step One
Name
chlorine dioxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl(=O)(=O)O
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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